5-(Pentafluorophenyl)dipyrromethane

Porphyrin Synthesis Scrambling Reaction Yield

5-(Pentafluorophenyl)dipyrromethane (PFP-DPM) uniquely enables regioselective SNAr at the para-fluorine position, a transformative handle for late-stage functionalization impossible with non-fluorinated analogs. Quantitative evidence shows 58% higher trans-A2B2 porphyrin yields, minimizing chromatographic burden. PFP-BODIPY derivatives achieve 100% fluorescence quantum yield for STED/SMLM imaging. Supports divergent library synthesis and validated Zn2+ sensor platforms. Choose PFP-DPM for reactivity and yield advantages generic dipyrromethanes cannot match.

Molecular Formula C15H9F5N2
Molecular Weight 312.24 g/mol
CAS No. 167482-91-9
Cat. No. B1599833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentafluorophenyl)dipyrromethane
CAS167482-91-9
Molecular FormulaC15H9F5N2
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H
InChIKeyXCGQROJURKZJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pentafluorophenyl)dipyrromethane (CAS 167482-91-9): A Meso-Substituted Dipyrromethane Building Block for Advanced Porphyrinoid and BODIPY Synthesis


5-(Pentafluorophenyl)dipyrromethane (PFP-DPM) is a specialized meso-substituted dipyrromethane precursor used extensively in the rational synthesis of porphyrins, corroles, and boron-dipyrromethene (BODIPY) dyes [1]. Its core structure consists of two pyrrole units linked by a methine bridge bearing a pentafluorophenyl (PFP) substituent. The strongly electron-withdrawing nature of the PFP group imparts unique chemical properties, including enhanced stability of the dipyrromethane scaffold compared to non-fluorinated analogs and a high susceptibility to regioselective nucleophilic aromatic substitution (SNAr) at the para-fluorine position [2]. This combination of stability and versatile post-functionalization capability makes PFP-DPM a strategic intermediate for constructing complex, multifunctional tetrapyrrole architectures for applications in photodynamic therapy, fluorescence sensing, and materials science.

Why 5-(Pentafluorophenyl)dipyrromethane Cannot Be Simply Replaced by Other Meso-Aryl Dipyrromethanes in Critical Applications


While many meso-aryl dipyrromethanes (e.g., 5-phenyl or 5-(4-cyanophenyl) derivatives) are commercially available and serve as generic building blocks for porphyrin synthesis, simple substitution with 5-(Pentafluorophenyl)dipyrromethane is not scientifically valid when application performance depends on specific chemical reactivity or product yield. The pentafluorophenyl group is not a passive structural element; its strong electron-withdrawing character fundamentally alters the reactivity profile of the dipyrromethane scaffold [1]. This translates directly into a unique and enabling synthetic capability: the ability to undergo high-yielding, regioselective nucleophilic aromatic substitution (SNAr) at the para-fluorine position, a transformation that is impossible for non-fluorinated analogs [2]. Furthermore, the use of PFP-DPM in porphyrin condensation reactions has been shown to influence the degree of substituent scrambling and, consequently, the yield of the desired trans-A2B2 porphyrin isomer compared to reactions employing alternative dipyrromethanes [3]. Attempting to substitute PFP-DPM with a cheaper, non-fluorinated analog would preclude access to this SNAr functionalization pathway entirely and may result in significantly lower yields of the target macrocycle, directly impacting synthetic efficiency and overall project feasibility.

Quantitative Differentiation Evidence: Head-to-Head Performance of 5-(Pentafluorophenyl)dipyrromethane vs. Closest Analogs


Superior Yield in trans-A2B2 Porphyrin Synthesis via Reduced Scrambling

The use of 5-(Pentafluorophenyl)dipyrromethane (PFP-DPM) as a precursor in condensation reactions with pentafluorobenzaldehyde provides a significantly higher yield of the desired trans-A2B2 porphyrin isomer compared to analogous reactions using other dipyrromethanes. Specifically, a reaction employing 5-(4-cyanophenyl)dipyrromethane under similar conditions yielded the trans-A2B2 porphyrin in approximately 12% yield [1]. In contrast, the optimized reaction using PFP-DPM with a 0.5:1 molar ratio of dipyrromethane to aldehyde produced the target trans-A2B2 porphyrin (ABAB symmetry) in 19% yield, while completely suppressing the formation of the undesired A4 porphyrin [2]. This represents a 58% relative increase in yield for the desired isomer.

Porphyrin Synthesis Scrambling Reaction Yield Trans-A2B2 Selectivity

Exclusive Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

5-(Pentafluorophenyl)dipyrromethane (PFP-DPM) possesses a unique chemical reactivity that is absent in its non-fluorinated or mono-fluorinated analogs: the ability to undergo highly regioselective nucleophilic aromatic substitution (SNAr) at the para-fluorine atom of the pentafluorophenyl ring. This reaction proceeds in high yield with a broad range of oxygen, nitrogen, and sulfur nucleophiles, enabling the introduction of diverse functional groups (e.g., alcohols, amines, azides) directly onto the dipyrromethane scaffold [1]. For example, the reaction of PFP-DPM with sodium azide or various alcohols under basic conditions yields the corresponding para-substituted derivatives in good to excellent yields [2]. This SNAr pathway is fundamentally impossible for common comparators like 5-phenyldipyrromethane or 5-(4-cyanophenyl)dipyrromethane, which lack the requisite activation of the aryl ring.

SNAr Reactivity Post-Functionalization BODIPY Synthesis Click Chemistry

Enhanced Photostability and Unity Quantum Yield in Derived BODIPY Dyes

BODIPY dyes synthesized using 5-(pentafluorophenyl)dipyrromethane as a precursor, which incorporate the pentafluorophenyl (PFP) moiety, exhibit markedly superior photophysical properties compared to dyes derived from non-fluorinated dipyrromethanes. A systematic study of fluorinated BODIPY (F-BODIPY) dyes demonstrated that the introduction of pentafluorophenyl and 3,5-bis(trifluoromethyl)phenyl moieties significantly enhances photostability. Critically, this structural modification enables green-emitting BODIPYs to achieve fluorescence quantum yields of unity (100%), representing the theoretical maximum efficiency [1]. While quantum yields for non-fluorinated BODIPY analogs can vary widely (often below 80%), the PFP-substituted BODIPYs consistently deliver near-unity quantum yields. This superior performance is directly attributable to the electronic influence of the pentafluorophenyl group inherited from the PFP-DPM precursor.

BODIPY Dyes Fluorescence Quantum Yield Photostability Surface Analysis

Selective Fluorescent Turn-On Detection of Zn(II) Ions in Aqueous Media

The oxidized derivative of 5-(pentafluorophenyl)dipyrromethane, 5-(pentafluorophenyl)dipyrrin (PFP-dipyrrin), functions as a highly sensitive and selective 'turn-on' fluorescent probe for transition metal ions, particularly Zn(II), in aqueous media at biological pH . This probe leverages the electronic properties of the pentafluorophenyl group to achieve a robust optical response. While specific detection limits vary depending on the assay conditions, the probe demonstrates a clear fluorescence enhancement upon Zn(II) binding, enabling its use in both chemical sensing and bioremediation studies in bacterial models such as Bacillus subtilis and Bacillus cereus [1]. This application is a direct consequence of the unique electronic structure imparted by the pentafluorophenyl moiety, a feature not shared by probes derived from simpler 5-phenyl dipyrrins.

Fluorescent Probe Zinc Detection Turn-On Sensor Bioimaging

High-Impact Application Scenarios Where 5-(Pentafluorophenyl)dipyrromethane Provides Verifiable Advantage


Rational Synthesis of High-Value trans-A2B2 Porphyrins for Photodynamic Therapy

Researchers developing next-generation photosensitizers for photodynamic therapy (PDT) require precise control over porphyrin substitution patterns to tune amphiphilicity, cellular uptake, and pharmacokinetics. The use of 5-(Pentafluorophenyl)dipyrromethane is substantiated by quantitative evidence showing a 58% higher yield of the desired trans-A2B2 porphyrin compared to alternative dipyrromethane precursors [1][2]. This yield advantage, coupled with the reduced scrambling, minimizes laborious chromatographic separations and maximizes the recovery of the high-value product. Furthermore, the pentafluorophenyl groups incorporated into the porphyrin periphery can be subsequently functionalized via SNAr chemistry to introduce targeting moieties or solubilizing groups, enabling the creation of multifunctional PDT agents [3].

Development of Ultra-Bright, Photostable BODIPY Labels for Advanced Fluorescence Microscopy

For demanding fluorescence imaging techniques like single-molecule localization microscopy (SMLM) or stimulated emission depletion (STED) microscopy, fluorophores must exhibit exceptional brightness and resistance to photobleaching. BODIPY dyes derived from 5-(Pentafluorophenyl)dipyrromethane deliver a decisive advantage: fluorescence quantum yields of unity (100%), the theoretical maximum brightness [4]. This ensures that each labeled biomolecule produces the strongest possible signal, enabling detection of low-abundance targets and acquisition of high-resolution images with reduced laser power and phototoxicity. The enhanced photostability of these F-BODIPYs also allows for longer observation times, critical for tracking dynamic cellular processes.

Constructing Multifunctional Tetrapyrrole Libraries via Divergent Post-Synthetic Modification

In medicinal chemistry and materials science, the ability to rapidly diversify a core scaffold is paramount. 5-(Pentafluorophenyl)dipyrromethane is uniquely positioned for this role because its pentafluorophenyl group is a 'molecular handle' for regioselective SNAr reactions. This allows a single batch of PFP-DPM to be converted into a vast library of alkoxy-, amino-, or azido-substituted dipyrromethanes, which can then be used to synthesize corresponding libraries of functionalized porphyrins, corroles, and BODIPYs [5]. This divergent synthetic strategy is simply not feasible with non-fluorinated dipyrromethanes, making PFP-DPM an enabling reagent for any high-throughput screening campaign or structure-activity relationship (SAR) study involving tetrapyrrole macrocycles [3].

Fabrication of Selective Fluorescent Chemosensors for Environmental and Biological Zinc Monitoring

Monitoring zinc ions (Zn2+) in environmental samples or within living cells requires sensors with high selectivity and a strong, quantifiable optical response. The oxidized derivative of 5-(Pentafluorophenyl)dipyrromethane, PFP-dipyrrin, has been validated as a 'turn-on' fluorescent probe for Zn2+ with demonstrated performance in complex aqueous media [6]. The strong electron-withdrawing effect of the pentafluorophenyl group is key to modulating the probe's photophysical properties and achieving the desired 'off-on' fluorescence switch. This established application differentiates PFP-DPM from other dipyrromethanes and provides a direct, evidence-based pathway for procuring the precursor for a known, effective analytical tool for zinc detection.

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